molecular formula C12H15F2NO2 B15305687 Ethyl 3-((2,6-difluorobenzyl)amino)propanoate

Ethyl 3-((2,6-difluorobenzyl)amino)propanoate

Cat. No.: B15305687
M. Wt: 243.25 g/mol
InChI Key: WCEZUBXOYOFZIP-UHFFFAOYSA-N
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Description

Ethyl 3-((2,6-difluorobenzyl)amino)propanoate is an organic compound with the molecular formula C12H15F2NO2 It is a derivative of propanoic acid and contains a difluorobenzyl group attached to an amino propanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-((2,6-difluorobenzyl)amino)propanoate typically involves the reaction of 2,6-difluorobenzylamine with ethyl 3-bromopropanoate. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually refluxed in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) to achieve the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-((2,6-difluorobenzyl)amino)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The difluorobenzyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Ethyl 3-((2,6-difluorobenzyl)amino)propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 3-((2,6-difluorobenzyl)amino)propanoate involves its interaction with specific molecular targets. The difluorobenzyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The ester group can undergo hydrolysis to release the active amine, which can further interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-((2,3-difluorobenzyl)amino)propanoate
  • Ethyl 3-((3,4-difluorobenzyl)amino)propanoate
  • Ethyl 3-((2,5-difluorobenzyl)amino)propanoate

Uniqueness

Ethyl 3-((2,6-difluorobenzyl)amino)propanoate is unique due to the specific positioning of the fluorine atoms on the benzyl ring. This positioning can influence the compound’s chemical reactivity and biological activity, making it distinct from other difluorobenzyl derivatives.

Properties

Molecular Formula

C12H15F2NO2

Molecular Weight

243.25 g/mol

IUPAC Name

ethyl 3-[(2,6-difluorophenyl)methylamino]propanoate

InChI

InChI=1S/C12H15F2NO2/c1-2-17-12(16)6-7-15-8-9-10(13)4-3-5-11(9)14/h3-5,15H,2,6-8H2,1H3

InChI Key

WCEZUBXOYOFZIP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCNCC1=C(C=CC=C1F)F

Origin of Product

United States

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